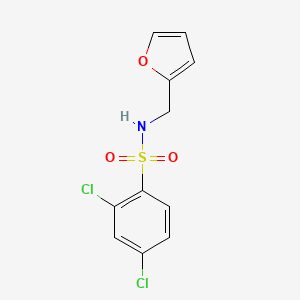

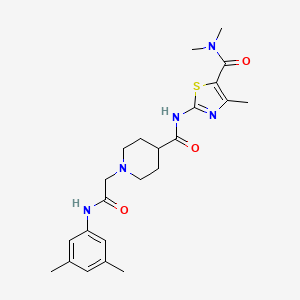

![molecular formula C17H19N3O4 B2775736 ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate CAS No. 636991-29-2](/img/structure/B2775736.png)

ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C17H19N3O4 . It has an average mass of 329.350 Da and a monoisotopic mass of 329.137543 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a pyrido[1,2-a]pyrimidin-2-yl group . The compound also contains a formyl group and an ethyl ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been studied for their biological activity . For example, 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-HIV-1 activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 485.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.1±3.0 kJ/mol and a flash point of 247.6±31.5 °C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Paronikyan et al. (2016) explored the synthesis of pyrimidine derivatives using ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and similar compounds. These synthesized compounds were transformed into various derivatives, highlighting the versatility of such compounds in creating diverse heterocyclic structures [Paronikyan et al., 2016].

Formation of Novel Tetracyclic Pyrimido Pyridine Systems

Hermecz et al. (1991) demonstrated an interesting chemical reaction involving ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates. This resulted in the formation of a new tetracyclic pyrimido pyridine system, revealing the potential of such compounds in creating complex molecular architectures [Hermecz et al., 1991].

Development of Fused Thiazolo Derivatives

Ahmed (2003) focused on the synthesis of pyrido and thiazolo derivatives from ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates. This study highlights the potential of ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-yl)piperidine-4-carboxylate in contributing to the creation of such complex molecules [Ahmed, 2003].

Application in Antimicrobial Research

Farag et al. (2008) utilized ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate for synthesizing new pyrimidine derivatives with antimicrobial properties. This underscores the application of ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate in pharmaceutical research, specifically in developing new antimicrobial agents [Farag et al., 2008].

Contribution to Novel Microwave-Mediated Syntheses

Eynde et al. (2001) conducted a study on microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. The use of related ethyl pyrimidine carboxylates in such reactions showcases the compound's role in innovative and efficient synthesis methods [Eynde et al., 2001].

Exploration in Ketene Reactions

Kato et al. (1983) investigated the reaction of dichloroketene with ethyl N-(2-pyridyl) formimidates, leading to the synthesis of diverse pyrido pyrimidinone derivatives. This study highlights the reactivity of related compounds in ketene reactions, contributing to a better understanding of their chemical properties [Kato et al., 1983].

Properties

IUPAC Name |

ethyl 1-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-2-24-17(23)12-6-9-19(10-7-12)15-13(11-21)16(22)20-8-4-3-5-14(20)18-15/h3-5,8,11-12H,2,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXXAIYRPLBBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

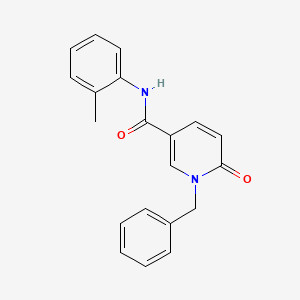

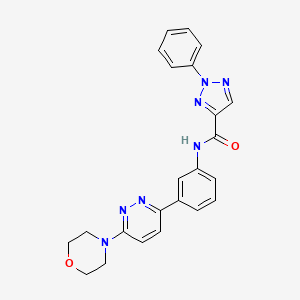

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

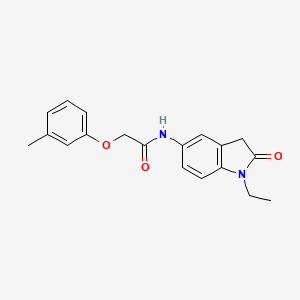

![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)

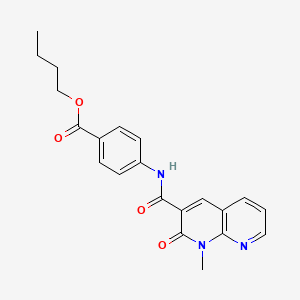

![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)

![2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane](/img/structure/B2775670.png)

![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)